Tiviciclovir
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Overview
Description
Tiviciclovir is an antiviral guanosine analog known for its efficacy in inhibiting the hepatitis B virus. It is a potent antiviral drug that has been extensively studied for its ability to treat viral infections caused by herpes simplex virus type 1 and 2, as well as varicella-zoster virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiviciclovir involves the preparation of a clear stock solution using an in vitro approach, followed by the sequential addition of co-solvents . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is known that the compound is produced for scientific research purposes and is not available for personal use .
Chemical Reactions Analysis
Types of Reactions
Tiviciclovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details are not widely available.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized forms of the compound .
Scientific Research Applications
Tiviciclovir has a wide range of scientific research applications, including:
Treatment of Chronic Hepatitis B: This compound has been investigated for its efficacy in treating chronic hepatitis B, showing promising results in reducing viral replication and alanine aminotransferase levels.
Management of Antiviral Resistance: Research on this compound includes studies on the emergence of antiviral resistance, particularly in immunocompromised patients.
Post-Liver Transplantation: This compound has been studied for its long-term efficacy in managing hepatitis B infection following liver transplantation.
Mechanism of Action
Tiviciclovir exerts its effects by acting as a DNA damager. It is a small molecule that interferes with the replication of viral DNA, thereby inhibiting the proliferation of the virus . The compound targets the DNA polymerase enzyme, which is essential for viral replication .
Comparison with Similar Compounds
Properties
CAS No. |
103024-93-7 |
---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
InChI Key |
ANFNNSIOGODJDN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N |
Synonyms |
TIVICICLOVIR |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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